Ferroptocide

Description

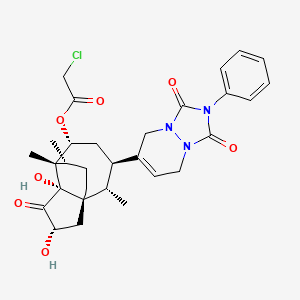

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H36ClN3O7 |

|---|---|

Molecular Weight |

586.1 g/mol |

IUPAC Name |

[(1S,3S,5S,6S,7R,9R,10S,13R)-9-(1,3-dioxo-2-phenyl-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazin-6-yl)-3,5-dihydroxy-6,10,13-trimethyl-4-oxo-7-tricyclo[4.4.3.01,5]tridecanyl] 2-chloroacetate |

InChI |

InChI=1S/C30H36ClN3O7/c1-17-9-11-29-14-22(35)25(37)30(29,40)28(17,3)23(41-24(36)15-31)13-21(18(29)2)19-10-12-32-26(38)34(27(39)33(32)16-19)20-7-5-4-6-8-20/h4-8,10,17-18,21-23,35,40H,9,11-16H2,1-3H3/t17-,18+,21-,22+,23-,28+,29+,30-/m1/s1 |

InChI Key |

LLYJISDUHFXOHK-GOCONZMPSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]23C[C@@H](C(=O)[C@]2([C@@]1([C@@H](C[C@H]([C@@H]3C)C4=CCN5C(=O)N(C(=O)N5C4)C6=CC=CC=C6)OC(=O)CCl)C)O)O |

Canonical SMILES |

CC1CCC23CC(C(=O)C2(C1(C(CC(C3C)C4=CCN5C(=O)N(C(=O)N5C4)C6=CC=CC=C6)OC(=O)CCl)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ferroptocide: A Novel Thioredoxin Inhibitor Driving Ferroptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology. The thioredoxin (Trx) system, a key cellular antioxidant pathway, plays a crucial role in mitigating oxidative stress and preventing ferroptosis. This whitepaper provides a comprehensive technical overview of ferroptocide, a novel small molecule identified as a potent inhibitor of thioredoxin, which consequently induces rapid ferroptotic cell death in cancer cells. We will delve into the mechanism of action, present available quantitative data, detail key experimental protocols for its study, and visualize the intricate signaling pathways involved. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this compound and the broader strategy of targeting the thioredoxin system to induce ferroptosis.

Introduction: The Intersection of Ferroptosis and the Thioredoxin System

Ferroptosis is a non-apoptotic form of regulated cell death driven by iron-dependent lipid peroxidation.[1] This process is morphologically and biochemically distinct from other cell death modalities and is characterized by mitochondrial shrinkage and increased mitochondrial membrane density. The induction of ferroptosis is tightly linked to the overwhelming accumulation of lipid reactive oxygen species (ROS), which damages cellular membranes and ultimately leads to cell death.

The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a pivotal antioxidant system that maintains cellular redox homeostasis.[2] Trx, a small, ubiquitous protein, reduces disulfide bonds in a variety of substrate proteins, thereby regulating their function.[3] Its activity is critical in detoxifying ROS and repairing oxidative damage. Inhibition of the thioredoxin system disrupts this delicate balance, leading to increased oxidative stress and sensitizing cells to ferroptosis.[2][3]

This compound has been identified as a novel small molecule that covalently modifies and inhibits thioredoxin. This inhibition of Trx activity leads to a rapid and robust induction of ferroptosis in cancer cells, making this compound a valuable tool for studying this cell death pathway and a potential lead compound for anticancer drug development.

Quantitative Data Summary

While precise IC50 values for this compound are not publicly available in the primary literature, a key study has demonstrated its superior potency in comparison to other known thioredoxin inhibitors. Dose-response analysis has confirmed that this compound is a more potent inhibitor of thioredoxin in a biochemical (in vitro) assay than both PMX464 and PX-12. Furthermore, this compound has been shown to significantly reduce the activity of thioredoxin in ES-2 ovarian cancer cell lysates to a greater extent than these established inhibitors.

| Compound | Target | Relative Potency | Cell Lines Tested |

| This compound | Thioredoxin | More potent than PMX464 and PX-12 | ES-2, HCT 116 |

| PMX464 | Thioredoxin | Less potent than this compound | ES-2 |

| PX-12 | Thioredoxin | Less potent than this compound | ES-2 |

Signaling Pathways

The induction of ferroptosis by this compound is a multi-step process initiated by the inhibition of thioredoxin. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved.

The thioredoxin system is a critical component of the cellular antioxidant defense. The pathway below illustrates its normal function and how other key pathways, such as the glutathione system, contribute to the prevention of ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its effects on thioredoxin activity and ferroptosis induction.

Thioredoxin Activity Assay

This assay measures the enzymatic activity of thioredoxin in cell lysates.

Principle: The assay is based on the ability of Trx to reduce insulin disulfides, which can be coupled to a fluorescent or colorimetric readout. A common method involves the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by Trx, which produces the colored product 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm.

Materials:

-

Cell lysis buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM EDTA, with protease inhibitors)

-

DTNB solution

-

NADPH solution

-

Thioredoxin Reductase

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired confluence and treat with this compound or vehicle control.

-

Harvest cells and wash with cold PBS.

-

Lyse cells in cold lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

Assay Reaction:

-

In a 96-well plate, add cell lysate (normalized for protein concentration), NADPH, and thioredoxin reductase to each well.

-

Initiate the reaction by adding the DTNB solution.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of TNB formation (change in absorbance over time).

-

Compare the rates of the this compound-treated samples to the vehicle-treated control to determine the percent inhibition of thioredoxin activity.

-

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay quantifies the extent of lipid peroxidation in live cells.

Principle: The fluorescent probe C11-BODIPY 581/591 incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red (~591 nm) to green (~510 nm). The ratio of green to red fluorescence provides a ratiometric measure of lipid peroxidation.

Materials:

-

C11-BODIPY 581/591 probe

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment and Staining:

-

Seed cells in a suitable format (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry).

-

Treat cells with this compound or controls for the desired time.

-

Incubate the cells with C11-BODIPY 581/591 (typically 1-10 µM) in cell culture medium for 30-60 minutes at 37°C.

-

-

Imaging or Flow Cytometry:

-

Wash the cells with PBS to remove excess probe.

-

For microscopy: Acquire images in both the green (e.g., FITC filter set) and red (e.g., Texas Red filter set) channels.

-

For flow cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate laser and filter configurations to detect both green and red fluorescence.

-

-

Data Analysis:

-

Calculate the ratio of the mean fluorescence intensity of the green channel to the red channel for each sample.

-

An increase in the green/red ratio indicates an increase in lipid peroxidation.

-

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on cancer cells.

Principle: Cell viability can be assessed using various methods. A common approach is the use of resazurin-based assays (e.g., AlamarBlue), where viable, metabolically active cells reduce the blue resazurin to the fluorescent pink resorufin.

Materials:

-

Resazurin sodium salt solution

-

Cell culture medium

-

96-well plate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

-

Viability Measurement:

-

Add the resazurin solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the fluorescence of resorufin using a microplate reader (e.g., excitation 560 nm, emission 590 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium and resazurin but no cells).

-

Normalize the fluorescence of the treated wells to the vehicle control wells to calculate the percentage of cell viability.

-

Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for investigating the effects of this compound.

A logical diagram can be used to represent the decision-making process when characterizing a novel compound suspected of inducing ferroptosis.

Conclusion

This compound represents a significant advancement in the field of ferroptosis research. As a potent and novel inhibitor of thioredoxin, it provides a valuable chemical tool to dissect the intricate relationship between the thioredoxin system and ferroptotic cell death. The experimental protocols and signaling pathway diagrams provided in this whitepaper offer a foundational framework for researchers to investigate this compound and other potential thioredoxin inhibitors. The further elucidation of the mechanisms of action of such compounds holds great promise for the development of new therapeutic strategies for cancer and other diseases where ferroptosis plays a critical role. The continued exploration of this compound and similar molecules will undoubtedly contribute to a deeper understanding of cellular redox biology and its implications for human health.

References

The Discovery and Origin of Ferroptocide: A Thioredoxin Inhibitor Derived from Pleuromutilin

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation, has emerged as a promising avenue for cancer therapy. This technical guide delves into the discovery and origin of Ferroptocide, a novel and potent inducer of ferroptosis. Derived from the chemical diversification of the natural product pleuromutilin, this compound distinguishes itself through a unique mechanism of action: the inhibition of thioredoxin, a key component of the cellular antioxidant system. This document provides a comprehensive overview of the synthesis of this compound, its mechanism of action, and detailed experimental protocols for its application in research settings.

Introduction to this compound and Pleuromutilin

Pleuromutilin is a diterpene natural product isolated from fungi, known for its antibacterial properties.[1][2] Its complex, three-dimensional structure, featuring a unique tricyclic core, has made it an attractive scaffold for chemical diversification to explore new biological activities.[3][4] A "Complexity-to-Diversity" (CtD) strategy was employed on pleuromutilin, generating a library of 29 structurally diverse compounds.[3] Phenotypic screening of this library led to the identification of this compound, a small molecule that rapidly and robustly induces ferroptotic cell death in cancer cells.

This compound's discovery is significant as it presents a pro-ferroptotic agent with a mechanism distinct from previously identified inducers like erastin and RSL3, which primarily target the cystine/glutamate antiporter (system Xc-) or glutathione peroxidase 4 (GPX4), respectively. By inhibiting thioredoxin, this compound unveils a different node in the complex regulatory network of ferroptosis.

Synthesis and Chemical Diversification of Pleuromutilin

The generation of this compound originated from a synthetic effort to create diverse ring systems from the pleuromutilin scaffold. This involved several key chemical transformations:

-

Ring System Distortion: The core strategy involved subjecting pleuromutilin to reaction sequences designed to alter its 5-, 6-, and 8-membered ring structure in a few synthetic steps.

-

Key Synthetic Steps: Specific synthetic routes included ring contraction of the 8-membered ring, ring expansion of the 6-membered ring, retro-Michael ring cleavage, and ring fusion to the 8-membered ring.

The workflow for the discovery of this compound can be visualized as follows:

Caption: Workflow for the discovery of this compound.

Quantitative Data: In Vitro Efficacy of this compound

Structure-activity relationship (SAR) studies were conducted to optimize the initial hit compound (P4) and identify more potent analogs, leading to the development of this compound (P18). The cytotoxic activity of this compound and its analogs was evaluated across various cancer cell lines.

| Compound | Description | ES-2 72-hour IC50 (µM) |

| P4 | Hit Compound | 1.8 ± 0.2 |

| This compound (P18) | Lead Compound | 0.19 ± 0.02 |

| P28 | Tool Compound | 0.25 ± 0.03 |

| P29 | Tool Compound | 0.30 ± 0.04 |

| P30 | Fluorescent Analog | 1.0 ± 0.1 |

| Data represents mean ± s.e.m., n = 3 biological replicates. |

This compound demonstrated broad-spectrum activity against a panel of immortalized cancer cell lines and primary cells isolated from metastatic cancer patients.

| Cell Line | Cell Type | 72-hour IC50 (µM) |

| ES-2 | Ovarian Carcinoma | 0.19 ± 0.02 |

| HCT-116 | Colorectal Carcinoma | 0.22 ± 0.03 |

| A549 | Lung Carcinoma | 0.35 ± 0.05 |

| PC-3 | Prostate Cancer | 0.41 ± 0.06 |

| Primary Peritoneal Carcinoma (PPC) | Primary Cancer Cells | 0.55 ± 0.08 |

| Data represents mean ± s.e.m., n = 3 biological replicates. |

Mechanism of Action: Thioredoxin Inhibition and Ferroptosis Induction

This compound induces a non-apoptotic form of cell death consistent with ferroptosis. The hallmarks of ferroptosis, including iron-dependent lipid reactive oxygen species (ROS) accumulation, are observed in this compound-treated cells. This cell death can be rescued by iron chelators (e.g., deferoxamine) and lipophilic antioxidants (e.g., ferrostatin-1), but not by caspase inhibitors.

Target identification efforts, including CRISPR knockout studies, revealed that this compound's mechanism of action involves the inhibition of thioredoxin (Trx). Thioredoxin is a crucial component of the cellular antioxidant system, responsible for reducing disulfide bonds in proteins and scavenging ROS.

The proposed signaling pathway for this compound-induced ferroptosis is as follows:

References

- 1. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 2. Pleuromutilin - Wikipedia [en.wikipedia.org]

- 3. Diverse compounds from pleuromutilin lead to a thioredoxin inhibitor and inducer of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

The Immunogenic Potential of Ferroptosis: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferroptosis, a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation, has emerged as a critical process in cancer biology and immunology. Unlike apoptosis, which is often immunologically silent, ferroptosis can trigger a robust anti-tumor immune response through the induction of immunogenic cell death (ICD). This technical guide provides an in-depth exploration of the mechanisms by which ferroptosis initiates ICD, detailed experimental protocols to study this phenomenon, and a summary of quantitative data to facilitate comparative analysis. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the immunogenic properties of ferroptosis for therapeutic innovation.

Core Mechanisms: The Intersection of Ferroptosis and Immunogenicity

Ferroptosis is initiated by the overwhelming accumulation of lipid reactive oxygen species (ROS) and the depletion of antioxidant defenses, most notably the glutathione peroxidase 4 (GPX4) system. The process is intricately linked to cellular metabolism, involving iron homeostasis, lipid metabolism, and amino acid metabolism. The immunogenicity of ferroptotic cell death stems from the release of Damage-Associated Molecular Patterns (DAMPs), which act as "danger signals" to the immune system.

Key Signaling Pathways in Ferroptosis-Induced ICD

The induction of immunogenic cell death by ferroptosis is a multi-step process involving distinct signaling cascades. Central to this process is the release of DAMPs from dying cancer cells, which then engage with pattern recognition receptors (PRRs) on immune cells, particularly dendritic cells (DCs), leading to their maturation and the subsequent activation of an adaptive anti-tumor immune response.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, providing a comparative overview of the key markers and outcomes of ferroptosis-induced ICD.

Table 1: Induction of Ferroptosis Markers

| Cell Line | Ferroptosis Inducer | Concentration | Lipid Peroxidation (Fold Change) | Intracellular Fe2+ (Fold Change) |

| HT-1080 | Erastin | 10 µM | 3.5[1] | 2.8[2] |

| HT-1080 | RSL3 | 1 µM | 5.2[3] | 3.1[2] |

| A549 | Erastin | 10 µM | 2.8[1] | Not Reported |

| PANC-1 | RSL3 | 0.5 µM | 4.1 | Not Reported |

Table 2: Release of Damage-Associated Molecular Patterns (DAMPs)

| Cell Line | Ferroptosis Inducer | HMGB1 Release (ng/mL) | Extracellular ATP (RLU Fold Change) | Surface Calreticulin (% Positive Cells) |

| MCA205 | RSL3 (1 µM, 24h) | ~150 | ~4.5 | Not Reported |

| HT-1080 | Erastin (10 µM, 24h) | ~120 | ~3.8 | ~45% |

| A549 | Oxaliplatin (100 µM, 24h) | Not Reported | Not Reported | 56.2% |

| HCT116 | Oxaliplatin (100 µM, 24h) | Not Reported | Not Reported | ~60% |

Table 3: Activation of Immune Cells

| Cancer Cell Line | Treatment | DC Maturation Marker | % Positive DCs | T-Cell Cytokine Release (pg/mL) |

| MCA205 | RSL3 (1 µM, 1h) | CD86 | ~40% | IFN-γ: ~1500, TNF-α: ~800 |

| MCA205 | RSL3 (1 µM, 24h) | CD86 | ~20% | Not Reported |

| B16-F10 | Erastin (10 µM) | CD80 | ~35% | IFN-γ: ~1200 |

| 4T1 | RSL3 (5 mg/kg, in vivo) | CD86 | Not Reported | IFN-γ in TILs: Increased |

Table 4: In Vivo Anti-Tumor Efficacy

| Tumor Model | Treatment | Tumor Volume Reduction (%) | Survival Rate (%) |

| 4T1 Breast Cancer | RSL3 + anti-PD-L1 | ~80% | ~80% |

| CT26 Colon Cancer | Erastin + anti-PD-1 | ~75% | ~70% |

| B16-F10 Melanoma | RSL3 + adoptive T-cell therapy | ~85% | ~90% |

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to investigate ferroptosis-induced ICD.

Protocol 1: Induction of Ferroptosis in Cancer Cells

Objective: To induce ferroptosis in cultured cancer cells using specific small molecule inducers.

Materials:

-

Cancer cell line of interest (e.g., HT-1080, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Erastin (Sigma-Aldrich, E7781)

-

RSL3 (Selleckchem, S8155)

-

DMSO (Sigma-Aldrich, D2650)

-

6-well or 96-well cell culture plates

Procedure:

-

Seed cancer cells in a culture plate at a density that will result in 70-80% confluency at the time of treatment.

-

Prepare stock solutions of Erastin (10 mM in DMSO) and RSL3 (1 mM in DMSO). Store at -20°C.

-

On the day of the experiment, dilute the stock solutions in complete culture medium to the desired final concentrations (e.g., 1-10 µM for Erastin, 0.1-1 µM for RSL3).

-

Remove the existing medium from the cells and replace it with the medium containing the ferroptosis inducer or a vehicle control (DMSO).

-

Incubate the cells for the desired time period (typically 6-24 hours).

-

Proceed with downstream assays to assess ferroptosis and ICD markers.

Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591

Objective: To quantify lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

-

Cells treated with ferroptosis inducers (from Protocol 1)

-

C11-BODIPY 581/591 (Thermo Fisher Scientific, D3861)

-

DMSO

-

HBSS (Hank's Balanced Salt Solution)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Prepare a 10 mM stock solution of C11-BODIPY 581/591 in DMSO.

-

After inducing ferroptosis, wash the cells twice with HBSS.

-

Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-10 µM in HBSS.

-

Incubate the cells with the C11-BODIPY working solution for 30 minutes at 37°C, protected from light.

-

Wash the cells three times with HBSS.

-

For fluorescence microscopy, acquire images using two filter sets:

-

Reduced form (red fluorescence): Excitation ~581 nm, Emission ~591 nm.

-

Oxidized form (green fluorescence): Excitation ~488 nm, Emission ~510 nm.

-

-

For flow cytometry, detach the cells and resuspend in HBSS. Analyze the fluorescence in the green (e.g., FITC) and red (e.g., PE-Texas Red) channels.

-

Calculate the ratio of green to red fluorescence intensity to quantify lipid peroxidation.

Protocol 3: Quantification of Intracellular Ferrous Iron (Fe2+) with FerroOrange

Objective: To measure the levels of intracellular labile ferrous iron, a key driver of ferroptosis, using the fluorescent probe FerroOrange.

Materials:

-

Cells treated with ferroptosis inducers (from Protocol 1)

-

FerroOrange (Dojindo, F374)

-

DMSO

-

HBSS

-

Fluorescence microscope or plate reader

Procedure:

-

Prepare a 1 mM stock solution of FerroOrange in DMSO.

-

After inducing ferroptosis, wash the cells three times with HBSS.

-

Prepare a 1 µM working solution of FerroOrange in HBSS.

-

Incubate the cells with the FerroOrange working solution for 30 minutes at 37°C.

-

Analyze the fluorescence immediately without washing.

-

Fluorescence microscopy: Excitation ~542 nm, Emission ~572 nm.

-

Plate reader: Excitation ~543 nm, Emission ~580 nm.

-

-

Quantify the fluorescence intensity to determine the relative levels of intracellular Fe2+.

Protocol 4: Measurement of Extracellular HMGB1 Release by ELISA

Objective: To quantify the release of the DAMP HMGB1 from ferroptotic cells into the culture supernatant.

Materials:

-

Cell culture supernatants from Protocol 1

-

HMGB1 ELISA Kit (e.g., IBL International, ST51011)

-

Microplate reader

Procedure:

-

Collect the cell culture supernatants after ferroptosis induction and centrifuge at 2,000 x g for 10 minutes to remove cell debris.

-

Perform the HMGB1 ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate and stopping the reaction.

-

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of HMGB1 in the samples based on the standard curve.

Protocol 5: Measurement of Extracellular ATP Release

Objective: To quantify the release of the DAMP ATP from ferroptotic cells.

Materials:

-

Cell culture supernatants from Protocol 1

-

Extracellular ATP Assay Kit (e.g., Promega, RealTime-Glo™)

-

Luminometer

Procedure:

-

Follow the manufacturer's protocol for the ATP assay kit. For real-time measurement, the reagent can be added at the time of treatment.

-

For endpoint measurement, collect the supernatant as in Protocol 4.

-

Add the ATP detection reagent to the samples.

-

Measure the luminescence using a luminometer.

-

Quantify the amount of ATP based on a standard curve.

Protocol 6: Dendritic Cell Maturation Assay

Objective: To assess the ability of ferroptotic cancer cells to induce the maturation of dendritic cells (DCs).

Materials:

-

Ferroptotic cancer cells (from Protocol 1)

-

Immature DCs (e.g., bone marrow-derived DCs)

-

RPMI-1640 medium with 10% FBS

-

Flow cytometer

-

Fluorescently labeled antibodies against DC maturation markers (e.g., anti-CD80, anti-CD86, anti-MHC class II)

Procedure:

-

Generate immature DCs from bone marrow precursors according to standard protocols.

-

Co-culture the immature DCs with ferroptotic cancer cells at a ratio of 1:5 (DC:cancer cell) for 24 hours.

-

As positive controls, treat DCs with LPS (100 ng/mL). Use DCs co-cultured with untreated cancer cells as a negative control.

-

Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers.

-

Analyze the expression of the markers on the DC population (e.g., CD11c+) by flow cytometry.

Protocol 7: T-Cell Activation Assay

Objective: To measure the activation of T-cells in response to mature DCs that have been pulsed with antigens from ferroptotic cancer cells.

Materials:

-

Mature DCs from Protocol 6

-

T-cells (e.g., from splenocytes or PBMCs)

-

RPMI-1640 medium with 10% FBS

-

ELISA kits for IFN-γ and TNF-α

-

Flow cytometer

-

Fluorescently labeled antibodies against T-cell activation markers (e.g., anti-CD69, anti-CD25)

Procedure:

-

Co-culture the mature DCs (from the DC maturation assay) with T-cells at a ratio of 1:10 (DC:T-cell) for 48-72 hours.

-

Collect the supernatant to measure cytokine release (IFN-γ, TNF-α) by ELISA.

-

Harvest the T-cells and stain with fluorescently labeled antibodies against activation markers.

-

Analyze the expression of activation markers on the T-cell population (e.g., CD3+, CD8+) by flow cytometry.

Conclusion

The induction of immunogenic cell death through ferroptosis represents a promising strategy to enhance the efficacy of cancer immunotherapy. This technical guide provides a foundational understanding of the core mechanisms, a compilation of quantitative data for comparative analysis, and detailed experimental protocols to facilitate further research in this exciting field. By leveraging these methodologies, researchers and drug developers can better explore and harness the therapeutic potential of ferroptosis to develop novel and effective anti-cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Signaling Pathways Activated by Ferroptocides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] Unlike other forms of programmed cell death such as apoptosis or necroptosis, ferroptosis is morphologically, biochemically, and genetically distinct.[3] Its dysregulation has been implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury.[4][5] Ferroptocides, small molecules that induce ferroptosis, are of significant interest as potential therapeutic agents, particularly in oncology. This guide provides a detailed overview of the core signaling pathways activated by these compounds, supported by quantitative data, experimental protocols, and pathway visualizations to aid researchers in this dynamic field.

Core Signaling Pathways in Ferroptosis

The induction of ferroptosis by ferroptocides converges on the overwhelming accumulation of lipid reactive oxygen species (ROS). This process is governed by a delicate balance between pro-ferroptotic and anti-ferroptotic pathways.

The System Xc⁻-GSH-GPX4 Axis: The Central Defense Mechanism

The canonical pathway defending against ferroptosis is the System Xc⁻-GSH-GPX4 axis.

-

System Xc⁻: This cystine/glutamate antiporter, composed of the subunits SLC7A11 and SLC3A2, imports extracellular cystine while exporting intracellular glutamate. Cystine is subsequently reduced to cysteine, a crucial precursor for glutathione (GSH) synthesis.

-

Glutathione (GSH): This tripeptide antioxidant is a critical cofactor for Glutathione Peroxidase 4 (GPX4).

-

Glutathione Peroxidase 4 (GPX4): A selenoenzyme that plays a central role in mitigating lipid peroxidation. GPX4 detoxifies lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing the propagation of lipid peroxidation chain reactions.

Ferroptocides like erastin and its analogs inhibit System Xc⁻, leading to cysteine and subsequent GSH depletion. This cripples GPX4 activity, resulting in the accumulation of lipid peroxides and eventual cell death. In contrast, ferroptocides such as RSL3 directly inhibit GPX4, bypassing the need for GSH depletion to induce ferroptosis.

References

The Ferroptotic Cascade: A Technical Guide to its Impact on Cellular Iron Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a distinct form of regulated cell death, is characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1] This process is intricately linked to cellular iron homeostasis, where the delicate balance of iron import, storage, and export is disrupted, leading to a cascade of events culminating in cell demise. Understanding the molecular mechanisms governing the interplay between ferroptosis and iron metabolism is paramount for developing novel therapeutic strategies targeting a range of pathologies, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury.[2][3] This technical guide provides an in-depth exploration of the core molecular machinery of ferroptosis with a focus on its profound effects on cellular iron homeostasis.

Core Mechanisms of Ferroptosis and the Central Role of Iron

Ferroptosis is primarily executed through the overwhelming accumulation of lipid reactive oxygen species (ROS), a process heavily reliant on the availability of intracellular iron.[2] The Fenton reaction, a key contributor to this oxidative stress, involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide to generate highly reactive hydroxyl radicals.[3] This initiates a chain reaction of lipid peroxidation, particularly affecting polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to loss of membrane integrity and eventual cell death.

Several key proteins act as gatekeepers of ferroptosis. Glutathione peroxidase 4 (GPX4) is a central anti-ferroptotic enzyme that, using glutathione (GSH) as a cofactor, reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby halting the lipid peroxidation cascade. Conversely, Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a pro-ferroptotic enzyme that enriches cellular membranes with long-chain PUFAs, the primary substrates for lipid peroxidation. Ferroptosis suppressor protein 1 (FSP1) represents a more recently discovered GPX4-independent pathway that also suppresses ferroptosis.

Disruption of Cellular Iron Homeostasis in Ferroptosis

The induction of ferroptosis is intrinsically linked to the dysregulation of cellular iron metabolism. An increase in the labile iron pool (LIP), the readily available and redox-active form of intracellular iron, is a critical prerequisite for the execution of ferroptotic cell death. This increase is achieved through the modulation of iron import, storage, and export mechanisms.

Iron Import: The Role of Transferrin Receptor (TFRC)

The primary mechanism for cellular iron uptake is through the transferrin receptor (TFRC), which binds to iron-loaded transferrin and internalizes it via endocytosis. Upregulation of TFRC expression is a common feature in many cancers and has been shown to sensitize cells to ferroptosis by increasing the intracellular iron pool.

Iron Storage and Release: Ferritin, NCOA4, and Ferritinophagy

Ferritin, a multi-subunit protein complex composed of ferritin heavy chain 1 (FTH1) and ferritin light chain (FTL), is the primary intracellular iron storage protein, safely sequestering iron in a non-toxic form. The degradation of ferritin through a selective autophagic process termed "ferritinophagy" releases stored iron into the LIP, thereby promoting ferroptosis. This process is mediated by the cargo receptor Nuclear Receptor Coactivator 4 (NCOA4), which recognizes and delivers ferritin to autophagosomes for lysosomal degradation.

Iron Export: The Function of Ferroportin (FPN1)

Ferroportin (FPN1) is the only known mammalian iron exporter, responsible for transporting iron out of the cell. Consequently, the downregulation or inhibition of FPN1 leads to intracellular iron accumulation and sensitizes cells to ferroptosis.

Quantitative Analysis of Molecular Changes During Ferroptosis

The following tables summarize quantitative data on the changes in key molecules involved in iron homeostasis and markers of ferroptosis upon induction of this cell death pathway.

Table 1: Changes in Iron Homeostasis-Related Protein Expression During Ferroptosis

| Protein | Ferroptosis Inducer | Cell Line/Model | Change in Expression | Fold Change | Reference |

| TFRC | Erastin | HT1080 cells | Increase | ~1.5 - 2.0 | |

| FPN1 | Erastin | Endometriotic Stromal Cells | Decrease | ~0.5 | |

| FTH1 | Erastin | MC38-luc cells | Increase | ~2.5 (at 2.5 µM) | |

| FTL | Aging Rat Ovaries | Rat | Increase | ~2.0 (22 vs 3 months) | |

| NCOA4 | Iron Depletion (DFO) | HT22 cells | Increase | Not specified | |

| NCOA4 | Iron Supplementation | HT22 cells | Decrease | Not specified |

Table 2: Alterations in Markers of Ferroptosis

| Marker | Ferroptosis Inducer | Cell Line/Model | Change | Magnitude of Change | Reference |

| Labile Iron Pool (LIP) | Erastin (40.63 µM) | MDA-MB-231 cells | Increase | Significant (p<0.001) | |

| Reactive Oxygen Species (ROS) | Erastin (40.63 µM) | MDA-MB-231 cells | Increase | Significant (p<0.001) | |

| Malondialdehyde (MDA) | Erastin (40.63 µM) | MDA-MB-231 cells | Increase | Significant (p<0.01) | |

| Glutathione (GSH) | Erastin | Mouse Duodenum | Decrease | 64% | |

| Serum Iron | Erastin | Mice | Increase | 6.16-fold | |

| Lipid Peroxidation (BODIPY-C11) | RSL3 | Pfa1 cells | Increase | Time-dependent |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ferroptosis and Iron Homeostasis

Caption: Signaling pathways illustrating the interplay between iron homeostasis and ferroptosis.

Experimental Workflow: Quantifying Lipid Peroxidation using BODIPY-C11

Caption: A typical experimental workflow for measuring lipid peroxidation.

Detailed Experimental Protocols

Malondialdehyde (MDA) Assay for Lipid Peroxidation

This protocol is adapted from commercially available kits and is a common method to quantify lipid peroxidation by measuring MDA, a reactive aldehyde product.

Materials:

-

MDA Lysis Buffer (containing butylated hydroxytoluene - BHT)

-

Thiobarbituric Acid (TBA)

-

MDA standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation (Cultured Cells):

-

Harvest cells (e.g., 1-5 x 10⁶ cells) by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in 100-300 µL of MDA Lysis Buffer.

-

Homogenize or sonicate the sample on ice.

-

Centrifuge at 13,000 x g for 10 minutes to remove insoluble material. Collect the supernatant.

-

-

MDA Standard Curve Preparation:

-

Prepare a series of MDA standards according to the kit manufacturer's instructions, typically ranging from 0 to 50 µM.

-

-

Assay Reaction:

-

Add 100 µL of the cell lysate supernatant or MDA standard to a microcentrifuge tube.

-

Add 200 µL of the TBA reagent to each tube.

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the tubes on ice for 10 minutes to stop the reaction.

-

Centrifuge at 10,000 x g for 5 minutes.

-

-

Measurement:

-

Transfer 200 µL of the supernatant from each tube to a 96-well plate.

-

Measure the absorbance at 532 nm using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the blank from all readings.

-

Plot the standard curve of absorbance versus MDA concentration.

-

Determine the MDA concentration in the samples from the standard curve.

-

GSH/GSSG Ratio Assay

This protocol outlines the measurement of reduced glutathione (GSH) and oxidized glutathione (GSSG) to determine the cellular redox state.

Materials:

-

GSH/GSSG assay kit (containing reagents for cell lysis, GSH and GSSG detection)

-

96-well microplate (opaque for luminescence-based assays)

-

Microplate reader (capable of luminescence or absorbance measurement)

Procedure:

-

Cell Plating and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with ferroptosis inducers or control vehicle for the desired time.

-

-

Sample Preparation for Total Glutathione (GSH + GSSG):

-

Remove the culture medium.

-

Add 50 µL of Total Glutathione Lysis Reagent to each well.

-

Incubate for 5 minutes at room temperature with gentle shaking.

-

-

Sample Preparation for Oxidized Glutathione (GSSG):

-

In a separate set of wells, remove the culture medium.

-

Add 50 µL of Oxidized Glutathione Lysis Reagent (containing a GSH-scavenging agent).

-

Incubate for 5 minutes at room temperature with gentle shaking.

-

-

Assay Reaction:

-

Add 50 µL of the Luciferin Generation Reagent to all wells.

-

Incubate for 30 minutes at room temperature.

-

Add 100 µL of the Luciferin Detection Reagent to all wells.

-

Incubate for 15 minutes at room temperature.

-

-

Measurement:

-

Measure luminescence using a microplate reader.

-

-

Calculation:

-

Prepare standard curves for both GSH and GSSG according to the kit instructions.

-

Calculate the concentrations of total glutathione and GSSG from the respective standard curves.

-

Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.

-

Determine the GSH/GSSG ratio.

-

Measurement of the Labile Iron Pool (LIP) using Calcein-AM

This method utilizes the fluorescent probe Calcein-AM, which is quenched by intracellular labile iron.

Materials:

-

Calcein-AM

-

Iron chelator (e.g., Deferoxamine - DFO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells on coverslips (for microscopy) or in suspension (for flow cytometry).

-

-

Calcein-AM Loading:

-

Incubate cells with 0.1-0.5 µM Calcein-AM in HBSS for 15-30 minutes at 37°C.

-

-

Washing:

-

Wash the cells twice with HBSS to remove extracellular Calcein-AM.

-

-

Fluorescence Measurement (Baseline):

-

Measure the baseline fluorescence of the calcein-loaded cells using a fluorescence microscope (Ex/Em ~495/515 nm) or a flow cytometer.

-

-

Iron Chelation:

-

Add a saturating concentration of an iron chelator (e.g., 100 µM DFO) to the cells.

-

Incubate for 10-15 minutes to allow for the chelation of intracellular labile iron.

-

-

Fluorescence Measurement (Post-Chelation):

-

Measure the fluorescence again. The increase in fluorescence intensity after chelation is proportional to the size of the labile iron pool.

-

-

Quantification:

-

The change in fluorescence (F_post-chelation - F_baseline) can be used to relatively quantify the LIP. For absolute quantification, a calibration curve with known iron concentrations can be generated.

-

Conclusion

The intricate relationship between ferroptosis and cellular iron homeostasis presents a compelling area of research with significant therapeutic potential. The dysregulation of iron import, storage, and export is not merely a consequence but a critical driver of ferroptotic cell death. By providing a comprehensive overview of the molecular mechanisms, quantitative data, and detailed experimental protocols, this guide aims to equip researchers with the foundational knowledge and practical tools necessary to further unravel the complexities of this fascinating cell death modality and to accelerate the development of novel therapeutic interventions.

References

Investigating the Anti-Tumor Properties of Ferroptocide: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising avenue for cancer therapy. This document provides a comprehensive technical overview of Ferroptocide, a novel anti-tumor agent that induces ferroptosis through a distinct molecular mechanism. This compound, a derivative of the natural product pleuromutilin, has been identified as a potent inhibitor of the thioredoxin antioxidant system, leading to rapid and robust cancer cell death. This guide details the core mechanism of action of this compound, presents its cytotoxic efficacy across various cancer cell lines, outlines detailed protocols for its experimental evaluation, and provides visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Thioredoxin Inhibition

This compound exerts its anti-tumor effects by inducing ferroptosis, a non-apoptotic form of cell death. Unlike classical ferroptosis inducers such as erastin or RSL3, which primarily target the glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis, this compound's primary target is the thioredoxin (Trx) system[1]. The thioredoxin system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial antioxidant pathway that works in parallel with the glutathione system to maintain cellular redox homeostasis[2][3].

By inhibiting thioredoxin, this compound disrupts the cell's ability to counteract oxidative stress. This leads to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, the hallmark of ferroptosis[1]. The iron-dependency of this cell death process has been confirmed by experiments showing that the iron chelator deferoxamine (DFO) can rescue cancer cells from this compound-induced death. Furthermore, the involvement of lipid peroxidation is substantiated by the protective effects of the lipophilic antioxidant ferrostatin-1[1].

The induction of cell death by this compound is rapid and robust, occurring within hours in multiple cancer cell lines. Morphological and biochemical analyses have confirmed that the cell death pathway is non-apoptotic, as evidenced by a lack of classical apoptotic features and the inability of pan-caspase inhibitors to prevent cytotoxicity.

Signaling Pathway of this compound-Induced Ferroptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Quantitative Data: Anti-Tumor Efficacy

This compound has demonstrated potent cytotoxic activity against a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined after a 72-hour incubation period using the Alamar Blue assay, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| ES-2 | Ovarian Cancer | 0.8 ± 0.1 |

| HCT 116 | Colon Cancer | 1.1 ± 0.2 |

| Mia PaCa-2 | Pancreatic Cancer | 0.9 ± 0.15 |

| A549 | Lung Cancer | Not specified |

| PPC | Primary Peritoneal Carcinoma | 1.5 ± 0.3 |

Table 1: IC50 values of this compound in various cancer cell lines. Data are presented as mean ± s.e.m. from three biological replicates. Data extracted from Llabani et al., Nat Chem. 2019 and associated supplementary materials where available.

This compound also exhibits some activity against non-cancerous cell lines, with reported IC50 values of 3.1 µM in MCF10A (non-cancerous breast) and 4.1 µM in HFF-1 (human skin fibroblast) cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anti-tumor properties of this compound.

Cell Viability and IC50 Determination (Alamar Blue Assay)

This protocol is used to assess the dose-dependent cytotoxic effect of this compound and to determine its IC50 value.

-

Materials:

-

Cancer cell lines of interest (e.g., ES-2, HCT 116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well clear-bottom black plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Alamar Blue HS reagent

-

Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/ml in 100 µL of complete medium and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or medium with DMSO as a vehicle control) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of Alamar Blue reagent to each well.

-

Incubate for 4-8 hours at 37°C, protected from light.

-

Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Assessment of Cell Death Mechanism (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells to confirm the non-apoptotic nature of this compound-induced cell death.

-

Materials:

-

Cells treated with this compound (e.g., at 10 µM) and controls (vehicle, pro-apoptotic agent)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Induce cell death by treating cells with this compound for the desired time (e.g., 8 hours).

-

Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

-

Wash the cell pellet once with cold 1X PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Viable cells will be Annexin V(-) / PI(-), early apoptotic cells will be Annexin V(+) / PI(-), and late apoptotic/necrotic cells will be Annexin V(+) / PI(+).

-

Detection of Lipid Peroxidation (C11-BODIPY 581/591 Assay)

This assay measures the accumulation of lipid ROS, a key indicator of ferroptosis.

-

Materials:

-

Cells treated with this compound and controls

-

C11-BODIPY 581/591 fluorescent probe (stock solution in DMSO)

-

Flow cytometer with 488 nm and 561 nm lasers

-

-

Procedure:

-

Treat cells with this compound (e.g., 10 µM) for a short duration (e.g., 1 hour). Include positive (e.g., RSL3) and negative (vehicle) controls.

-

During the last 30 minutes of treatment, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-2 µM.

-

Harvest the cells, wash once with PBS, and resuspend in PBS for analysis.

-

Analyze by flow cytometry. The probe emits red fluorescence (~590 nm) in its reduced state and shifts to green fluorescence (~510 nm) upon oxidation. An increase in the green fluorescence signal indicates lipid peroxidation.

-

Visualization of Experimental Workflows

The following diagrams provide a visual representation of the key experimental procedures.

IC50 Determination Workflow

Lipid Peroxidation Detection Workflow

Conclusion

This compound represents a novel and promising anti-tumor agent with a distinct mechanism of action centered on the inhibition of the thioredoxin system to induce ferroptosis. Its potent and rapid induction of non-apoptotic cell death in a variety of cancer cell lines makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and harness the anti-tumor properties of this compound. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for combination therapies.

References

An In-depth Technical Guide to Ferroptocide: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptocide is a novel small molecule compound that has garnered significant interest within the scientific community for its potent ability to induce a specific form of regulated cell death known as ferroptosis.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its application in cell-based assays are presented, alongside a summary of its quantitative biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development who are interested in exploring the therapeutic potential and biological functions of this compound.

Chemical Structure and Physicochemical Properties

This compound, a derivative of the natural product pleuromutilin, is a structurally complex molecule with the chemical formula C₃₀H₃₆ClN₃O₇.[3] Its discovery stemmed from the chemical diversification of natural products to create novel compounds with unique biological activities.[2] Key physicochemical properties of this compound are summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2505218-38-0 | [1] |

| Molecular Formula | C₃₀H₃₆ClN₃O₇ | |

| Formula Weight | 586.1 g/mol | |

| Appearance | Solid | |

| Purity | ≥90% | |

| Solubility | Soluble in DMSO and Methanol | |

| SMILES | O=C(N1CC(--INVALID-LINK--=O)[C@]23C">C@H--INVALID-LINK--=O)O)(C4)CC[C@H]2C">C@@HC)=CCN15)N(C6=CC=CC=C6)C5=O | |

| InChI Key | LLYJISDUHFXOHK-GOCONZMPSA-N |

Mechanism of Action: Induction of Ferroptosis via Thioredoxin Inhibition

This compound exerts its biological effects by inducing ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The primary molecular target of this compound has been identified as thioredoxin (Trx), a key enzyme in the cellular antioxidant system.

By inhibiting thioredoxin, this compound disrupts the cellular redox balance, leading to an increase in oxidative stress. This heightened oxidative environment, coupled with the presence of labile iron, triggers the peroxidation of lipids within cellular membranes, a hallmark of ferroptosis. The induction of ferroptosis by this compound is distinct from other ferroptosis inducers like erastin or RSL3, making it a valuable tool for studying the nuances of this cell death pathway. Furthermore, this compound has been shown to induce G2/M cell cycle arrest and apoptosis in certain cancer cell lines.

Below is a diagram illustrating the proposed signaling pathway for this compound.

Quantitative Biological Data

This compound has demonstrated potent cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in several cell lines are summarized in Table 2. It is important to note that IC50 values can vary depending on the assay conditions and cell line used.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| ES-2 | Ovarian Cancer | 1.6 | |

| LNCaP | Prostate Cancer | Data suggests effective inhibition of cell viability | |

| TRAMP-C1 | Prostate Cancer | Data suggests effective inhibition of cell viability | |

| 4T1 | Murine Mammary Carcinoma | Effective at 50 mg/kg in vivo |

Experimental Protocols

The following are representative protocols for the in vitro evaluation of this compound. These protocols are based on established methods for assessing ferroptosis and cytotoxicity and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol outlines a general procedure to determine the cytotoxic effects of this compound on a chosen cancer cell line.

Methodology:

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations. Include appropriate controls: vehicle control (DMSO), positive control for ferroptosis inhibition (e.g., Ferrostatin-1), and a negative control (untreated cells).

-

Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound and controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

-

Viability Assessment:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or isopropanol with HCl) and read the absorbance at the appropriate wavelength (typically 570 nm).

-

CellTiter-Glo® Luminescent Cell Viability Assay: Follow the manufacturer's protocol. Briefly, add the CellTiter-Glo® reagent to each well, mix, and measure the luminescent signal.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of this compound to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Lipid Peroxidation Assay

This assay measures the accumulation of lipid reactive oxygen species (ROS), a key indicator of ferroptosis.

Methodology:

-

Cell Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with this compound (e.g., at its IC50 concentration), a vehicle control, and a positive control for ROS induction (e.g., tert-Butyl hydroperoxide) for a predetermined time (e.g., 6-24 hours). A ferroptosis inhibitor like Ferrostatin-1 should be used as a negative control.

-

Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate them with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) according to the manufacturer's instructions.

-

Analysis: The shift in fluorescence from red to green, indicating lipid peroxidation, can be quantified using a flow cytometer or visualized using a fluorescence microscope.

Thioredoxin Activity Assay

This assay can be used to confirm the inhibitory effect of this compound on thioredoxin activity.

Methodology:

-

Cell Lysate Preparation: Treat cells with this compound for a specific duration. After treatment, harvest the cells and prepare cell lysates.

-

Thioredoxin Reductase Assay: The activity of thioredoxin reductase, which is upstream of thioredoxin, can be measured using a commercially available kit (e.g., using the DTNB reduction assay). This assay measures the reduction of 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which produces a yellow color that can be measured at 412 nm. The inhibition of this activity in the presence of this compound would support its mechanism of action.

Conclusion

This compound is a potent inducer of ferroptosis with a distinct mechanism of action involving the inhibition of thioredoxin. Its complex chemical structure and demonstrated efficacy in various cancer cell lines make it a valuable tool for studying ferroptosis and a potential lead compound for the development of novel anticancer therapies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the biological effects of this compound in their own experimental systems. Further research is warranted to fully elucidate its therapeutic potential and in vivo efficacy.

References

The Impact of Ferroptosis on Mitochondrial Function and Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1] Unlike other cell death modalities such as apoptosis and necrosis, ferroptosis exhibits unique morphological and biochemical features, with mitochondria playing a central and multifaceted role.[2][3] This technical guide provides an in-depth exploration of the intricate relationship between ferroptosis and mitochondria, focusing on the impact on mitochondrial function and morphology. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers in the field.

Morphological Alterations of Mitochondria during Ferroptosis

One of the defining characteristics of ferroptosis is the dramatic alteration of mitochondrial morphology.[4] These changes, readily observable by transmission electron microscopy (TEM), serve as key indicators of this cell death process.

Key Morphological Changes:

-

Mitochondrial Shrinkage: Mitochondria in ferroptotic cells are typically smaller and more condensed compared to those in healthy cells.[4]

-

Increased Membrane Density: The mitochondrial membranes, particularly the inner membrane, become more electron-dense.

-

Reduction or Loss of Cristae: The inner mitochondrial membrane folds, known as cristae, are significantly reduced or may disappear entirely.

-

Outer Mitochondrial Membrane Rupture: In some instances, the outer mitochondrial membrane has been observed to rupture.

These morphological changes are distinct from the mitochondrial alterations seen in apoptosis, which often involve mitochondrial swelling and the release of cytochrome c without the pronounced cristae remodeling characteristic of ferroptosis.

Impact of Ferroptosis on Mitochondrial Function

Ferroptosis profoundly disrupts mitochondrial function, affecting key processes such as energy metabolism, redox homeostasis, and iron handling. The functional consequences are often intertwined with the observed morphological changes.

Energy Metabolism

Ferroptosis is associated with a significant decline in mitochondrial energy production. This is primarily due to the disruption of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).

-

TCA Cycle Dysregulation: The activity of the TCA cycle is often altered during ferroptosis. While some studies suggest an initial increase in TCA cycle activity might sensitize cells to ferroptosis, the progression of cell death is linked to its dysfunction.

-

ATP Depletion: A hallmark of ferroptotic cell death is a marked decrease in cellular ATP levels. This is a direct consequence of impaired oxidative phosphorylation.

Redox Homeostasis and Oxidative Stress

Mitochondria are a primary source of reactive oxygen species (ROS) and play a critical role in the oxidative stress that drives ferroptosis.

-

Mitochondrial ROS Production: The mitochondrial ETC is a major generator of superoxide radicals. During ferroptosis, there is a significant increase in mitochondrial ROS (mtROS) production.

-

Lipid Peroxidation: mtROS contribute to the peroxidation of polyunsaturated fatty acids (PUFAs) in mitochondrial membranes, a central event in ferroptosis. This can be visualized using fluorescent probes like C11-BODIPY.

-

Mitochondrial Membrane Potential (MMP): Changes in MMP are a key indicator of mitochondrial health. During the initial phases of ferroptosis induced by cystine deprivation, mitochondrial membrane hyperpolarization has been observed. However, as ferroptosis progresses, dissipation of the MMP occurs.

Iron Metabolism

As an iron-dependent process, ferroptosis is intrinsically linked to mitochondrial iron metabolism.

-

Mitochondrial Iron Overload: An accumulation of iron within the mitochondria has been observed during ferroptosis, which can catalyze the Fenton reaction and generate highly reactive hydroxyl radicals, further exacerbating oxidative damage.

Quantitative Data on Mitochondrial Dysfunction in Ferroptosis

The following tables summarize quantitative data on the changes in key mitochondrial parameters during ferroptosis, providing a basis for experimental design and data interpretation.

| Parameter | Cell Line | Ferroptosis Inducer | Change Observed | Reference |

| Mitochondrial Membrane Potential | MEFs | Cysteine Starvation | Hyperpolarization followed by dissipation | |

| N2A | Erastin (10 µM) | Significant decrease | ||

| Mitochondrial ROS | Cardiomyocytes | tBHP | Significant increase in MitoSOX fluorescence | |

| N2A | Erastin (10 µM) | ~2.5-fold increase in BODIPY C11 green fluorescence | ||

| Cellular ATP Levels | H9c2 | RSL3 | Dose-dependent decrease | |

| Various | Erastin | Significant depletion | ||

| Mitochondrial Respiration (OCR) | iPSC-derived neurons | Oligomycin/FCCP | Decrease in basal and maximal respiration | |

| HNSCC cells | RSL3 | Dose-dependent decrease | ||

| Lipid Peroxidation | HT-1080 | Erastin (10 µM, 22 hr) | Significant increase in oxidized BODIPY 581/591 C11 | |

| N2A | RSL3 (5 µM) | Significant increase in BODIPY 581/591 C11 fluorescence |

Table 1: Summary of Quantitative Changes in Mitochondrial Function during Ferroptosis.

| Cell Line | Inducer (Concentration) | Incubation Time | IC50 | Reference |

| Rhabdomyosarcoma lines | Erastin | 24h / 48h | ~0.5 - 2.5 µM | |

| Rhabdomyosarcoma lines | RSL3 | 24h / 48h | ~0.1 - 0.5 µM | |

| HNSCC cell lines | Erastin | 24h | ~1 - 10 µM | |

| HNSCC cell lines | RSL3 | 24h | ~1 - 10 µM | |

| N2A cells | Erastin | 24h | ~2 µM | |

| N2A cells | RSL3 | 24h | ~1 µM |

Table 2: Effective Concentrations of Ferroptosis Inducers in Various Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the impact of ferroptosis on mitochondrial function and morphology.

Induction of Ferroptosis

Objective: To induce ferroptosis in cultured cells using standard chemical inducers.

Materials:

-

Cell culture medium and supplements

-

Erastin (Selleck Chemicals, Cat# S7242 or equivalent)

-

RSL3 (Selleck Chemicals, Cat# S8155 or equivalent)

-

DMSO (vehicle control)

-

Cultured cells of interest

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting or flow cytometry) and allow them to adhere overnight.

-

Prepare stock solutions of Erastin and RSL3 in DMSO. A typical stock concentration is 10 mM.

-

On the day of the experiment, dilute the stock solutions in pre-warmed cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for the specific cell line and experimental duration (refer to Table 2 for guidance).

-

Remove the existing medium from the cells and replace it with the medium containing the ferroptosis inducer or vehicle control.

-

Incubate the cells for the desired period (typically 6-48 hours, depending on the assay and cell line).

-

Proceed with downstream analysis (e.g., viability assay, ROS measurement, protein extraction).

Assessment of Lipid Peroxidation using C11-BODIPY 581/591

Objective: To quantify lipid peroxidation, a hallmark of ferroptosis, in live cells.

Materials:

-

C11-BODIPY 581/591 (Thermo Fisher Scientific, Cat# D3861 or equivalent)

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or flow cytometer

Protocol:

-

Prepare a 10 mM stock solution of C11-BODIPY 581/591 in anhydrous DMSO.

-

Culture cells and induce ferroptosis as described in Protocol 4.1.

-

Thirty minutes to one hour before the end of the ferroptosis induction period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-2 µM.

-

Incubate the cells for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with pre-warmed HBSS to remove excess probe.

-

For Fluorescence Microscopy: Image the cells immediately. The unoxidized probe fluoresces red (Ex/Em ~581/591 nm), while the oxidized probe fluoresces green (Ex/Em ~488/510 nm). An increase in the green to red fluorescence ratio indicates lipid peroxidation.

-

For Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer. Analyze the cells using a flow cytometer with appropriate laser and filter sets for detecting both red and green fluorescence.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To assess the impact of ferroptosis on mitochondrial oxygen consumption rate (OCR).

Materials:

-

Seahorse XF Analyzer (Agilent)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

Protocol:

-

Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

-

Induce ferroptosis for a predetermined duration.

-

On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator for at least one hour.

-

Replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate the cells at 37°C in a non-CO2 incubator for one hour.

-

Prepare the compounds from the Mito Stress Test Kit in the assay medium at the desired concentrations. Typical final concentrations are 1.0-1.5 µM Oligomycin, 0.5-1.0 µM FCCP, and 0.5 µM Rotenone/Antimycin A, though these may need optimization for your cell type.

-

Load the compounds into the appropriate ports of the hydrated sensor cartridge.

-

Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell culture plate.

-

Run the Mito Stress Test assay, which will sequentially inject the compounds and measure the OCR at baseline and after each injection.

-

Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Quantification of Cellular ATP Levels

Objective: To measure the total cellular ATP content as an indicator of energy metabolism during ferroptosis.

Materials:

-

Luminescent ATP detection assay kit (e.g., CellTiter-Glo® from Promega, or equivalent from Abcam or Cayman Chemical)

-

Opaque-walled 96-well plates

-

Luminometer

Protocol:

-

Seed cells in an opaque-walled 96-well plate and induce ferroptosis as described in Protocol 4.1.

-

At the end of the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.

-

Add the ATP detection reagent (which typically contains a cell lysis agent and the luciferase/luciferin substrate) to each well according to the manufacturer's instructions (e.g., a volume equal to the culture medium).

-

Mix the contents by shaking on an orbital shaker for 2-5 minutes to induce cell lysis and stabilize the luminescent signal.

-

Allow the plate to incubate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of ATP present. A decrease in luminescence in treated cells compared to control cells indicates ATP depletion.

Visualization of Mitochondrial Morphology by Transmission Electron Microscopy (TEM)

Objective: To observe the ultrastructural changes in mitochondria during ferroptosis.

Materials:

-

Glutaraldehyde and paraformaldehyde for fixation

-

Cacodylate buffer

-

Osmium tetroxide

-

Uranyl acetate and lead citrate for staining

-

Ethanol series for dehydration

-

Resin for embedding (e.g., LX-112)

-

Ultramicrotome

-

Transmission electron microscope

Protocol:

-

Culture cells on a suitable substrate (e.g., aclar film) and induce ferroptosis.

-

Fix the cells with a solution of 3% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer.

-

Post-fix the cells with 1% osmium tetroxide in cacodylate buffer.

-

Stain the cells en bloc with uranyl acetate.

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Infiltrate and embed the samples in resin.

-

Polymerize the resin at 60°C for 2-3 days.

-

Cut ultrathin sections (60-90 nm) using an ultramicrotome.

-

Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope to visualize mitochondrial morphology.

Signaling Pathways and Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways involved in the mitochondrial response to ferroptosis.

Core Ferroptosis Pathway and Mitochondrial Involvement

This diagram outlines the central axis of ferroptosis, highlighting the roles of GPX4, lipid peroxidation, and the contribution of mitochondrial processes.

Caption: Core ferroptotic pathway showing mitochondrial contribution.

Experimental Workflow for Assessing Mitochondrial Function in Ferroptosis

This diagram illustrates a typical experimental workflow for investigating the effects of ferroptosis on mitochondrial parameters.

References

- 1. Frontiers | Role of mitochondria in the regulation of ferroptosis and disease [frontiersin.org]

- 2. Ferroptosis and Cancer: Mitochondria Meet the “Iron Maiden” Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Multifaceted Regulation of Mitochondria in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Ferroptocide: A Technical Guide to its Applications in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a distinct form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer biology.[1] Small molecule inducers of ferroptosis are invaluable tools for elucidating the intricate molecular mechanisms governing this cell death pathway and for exploring its therapeutic potential. Ferroptocide is a novel compound that has been identified as a potent inducer of ferroptosis. This technical guide provides an in-depth overview of the basic research applications of this compound in cell biology, focusing on its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action: Targeting the Thioredoxin System

This compound induces ferroptosis through a mechanism distinct from classical ferroptosis inducers like erastin and RSL3, which primarily target the cystine/glutamate antiporter (system Xc-) and glutathione peroxidase 4 (GPX4), respectively.[2][3][4][5] Emerging evidence suggests that this compound's primary target lies within the thioredoxin (Trx) antioxidant system. Inhibition of the thioredoxin system leads to an accumulation of reactive oxygen species (ROS), subsequent lipid peroxidation, and ultimately, ferroptotic cell death.

The thioredoxin system, comprising thioredoxin reductase (TXNRD), thioredoxin (TXN), and peroxiredoxin (PRDX), plays a crucial role in maintaining cellular redox homeostasis. This compound has been shown to covalently modify its targets within cells, and proteomics studies have identified components of the thioredoxin system as potential binding partners. By inhibiting this key antioxidant pathway, this compound tips the cellular redox balance towards a pro-oxidative state, creating a vulnerable environment for iron-dependent lipid peroxidation to initiate and propagate, leading to the execution of ferroptosis.

Quantitative Data

Precise quantitative data on the efficacy of this compound across a wide range of cell lines is still emerging in the public domain. However, initial studies provide valuable insights into its potency.

| Compound | Cell Line | Assay Duration | IC50 Value |

| P18 (this compound) | ES-2 | 72 hours | 1.9 ± 0.2 µM |

| P4 (this compound Precursor) | ES-2 | 72 hours | > 50 µM |

Note: The provided IC50 value is from a single study and further independent validation across multiple cancer cell lines is necessary to establish a comprehensive sensitivity profile. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell model.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study ferroptosis in cell biology. These protocols are based on established methods for other ferroptosis inducers and have been adapted based on available information on this compound.

Induction of Ferroptosis with this compound